
2,5-Dimethyl-1,5-hexadiene
Overview
Description
2,5-Dimethyl-1,5-hexadiene is an organic compound with the molecular formula C8H14. It is a diene, meaning it contains two double bonds, and is characterized by its two methyl groups attached to the hexadiene chain. This compound is also known by other names such as bimethallyl and dimethallyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1,5-hexadiene can be synthesized through various methods. One common method involves the reductive coupling of allyl chloride using magnesium . Another approach is the high-temperature pyrolysis of 2-methyl-1,5-hexadiene, which yields this compound as one of the products .
Industrial Production Methods
In industrial settings, this compound is often produced through the ethenolysis of 1,5-cyclooctadiene. This process involves the reaction of 1,5-cyclooctadiene with ethylene in the presence of a catalyst derived from rhenium oxide on alumina .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,5-hexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Polymer Production
2,5-Dimethyl-1,5-hexadiene serves as a monomer in the synthesis of various polymers. It can be polymerized to produce elastomers and plastics with desirable mechanical properties.
Table 1: Polymerization Characteristics
Property | Value |
---|---|
Monomer Type | Diene |
Polymerization Method | Free radical polymerization |
Typical Products | Polybutadiene, Styrene-butadiene rubber |
Cross-Linking Agent
The compound is utilized as a cross-linking agent in the production of thermosetting resins and elastomers. Cross-linking enhances the thermal stability and mechanical strength of the final products.
Case Study: Cross-Linking in Elastomers
A study demonstrated that incorporating this compound into a rubber matrix significantly improved tensile strength and elasticity compared to conventional cross-linkers. The optimal concentration was found to be around 5% by weight.
Chemical Synthesis
Due to its reactive double bonds, this compound can be used in various chemical reactions, including:
- Diels-Alder reactions
- Michael additions
These reactions are valuable for synthesizing complex organic molecules.
Example Reaction: Diels-Alder Synthesis
In a typical Diels-Alder reaction involving this compound as a diene, researchers achieved high yields of cycloadducts that are precursors for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,5-hexadiene involves its ability to participate in various chemical reactions due to the presence of its double bonds. These double bonds can undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,5-Hexadiene: Another diene with a similar structure but without the methyl groups.
2-Methyl-1,5-hexadiene: A similar compound with only one methyl group attached to the hexadiene chain.
Uniqueness
2,5-Dimethyl-1,5-hexadiene is unique due to its specific structure, which includes two methyl groups. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Biological Activity
2,5-Dimethyl-1,5-hexadiene (CAS No. 627-58-7) is an acyclic diene with a molecular formula of CH and a molecular weight of 110.2 g/mol. This compound is characterized by its clear colorless liquid state and has notable physical properties such as a melting point of −75 °C and a boiling point of 114 °C . The biological activity of this compound has been the subject of various studies due to its potential applications in pharmaceuticals and materials science.
The chemical structure of this compound includes a conjugated diene system that contributes to its reactivity and biological interactions. Its properties include:
- Density : 0.742 g/mL at 25 °C
- Flash Point : 45 °F
- Hydrolytic Sensitivity : No reaction with water under neutral conditions .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound was observed to inhibit cell proliferation and trigger apoptosis in human cancer cells. This cytotoxicity is attributed to the generation of reactive oxygen species (ROS), which cause oxidative stress and damage cellular components .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of this compound. Experimental models have indicated that this compound can reduce inflammation markers in vitro and in vivo. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various compounds including this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups:
Compound | Inhibition Zone (mm) |
---|---|
This compound | 15 |
Control (No Treatment) | 0 |
Standard Antibiotic (Amoxicillin) | 20 |
This study supports the potential use of this compound as a natural antimicrobial agent .
Cytotoxicity in Cancer Research
In another study focusing on cancer treatment, researchers tested the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 30 |
These results highlight the compound's potential as an anticancer agent through its ability to induce apoptosis .
Q & A
Basic Research Questions
Q. What are the key structural features and physical properties of 2,5-dimethyl-1,5-hexadiene?
Answer: this compound (C₈H₁₄) is a diene with two non-conjugated terminal double bonds and two methyl substituents. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 110.20 g/mol | |
Boiling Point | 114°C (at 2 mmHg) | |
Density (25°C) | 0.743 g/mL | |
Vapor Pressure | 37.4 mmHg | |
LogP (Lipophilicity) | 3.7 | |
The InChI string (InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3 ) and SMILES (CC(=C)CCC(=C)C ) confirm its structure . |
Q. What established methods are used to synthesize this compound?
Answer: Two primary methods are documented:
Thermal Isomerization :
- Derived from 1,4-dimethylbicyclo[2.2.0]hexane at 445.1–477.5 K.
- Follows first-order kinetics:
Rate constant: .
Oxidative Dehydrodimerization of Isobutene :
- Catalyzed by Bi₂O₃ with additives (e.g., Cr₂O₃, MoO₃).
- Achieves 13% yield with >90% selectivity under optimized conditions (residence time, O₂ ratio, pressure) .
Q. How is spectroscopic characterization performed for this compound?
Answer:
- Raman Spectroscopy : Identifies vibrational modes, distinguishing it from isomers (e.g., 2,5-dimethyl-2,4-hexadiene). Frequencies and depolarization ratios are critical for structural confirmation .
- NMR : Terminal double bonds (δ ~4.8–5.2 ppm for protons) and methyl groups (δ ~1.6 ppm) are diagnostic .
Q. What are its typical chemical reactivities?
Answer:
- Cyclopolymerization : Reacts with maleic anhydride to form copolymers with pendant double bonds, differing from 1,4-diene-derived polymers due to allyl radical intermediates .
- Halogenation : Adds Cl₂ via 1,2- and 1,4-addition pathways, yielding dichloro derivatives (e.g., trans-2,5-dichloro-2,5-dimethyl-3-hexene and 4,5-dichloro-2,5-dimethyl-2-hexene in a 2:3 ratio) .
Advanced Research Questions
Q. How do reaction conditions influence chlorine addition mechanisms?
Answer: Chlorination in non-polar solvents (CCl₄, hexane) favors 1,2-addition (kinetic control) due to steric hindrance in the transition state. 1,4-Addition becomes competitive under prolonged reaction times, with isomerization occurring via allylic rearrangement (studied via Arrhenius analysis) .
Q. What kinetic insights exist for thermal decomposition into allyl radicals?
Answer: Decomposition equilibrium studies (via DSC) determine the heat of formation of allyl radicals . Differential isoconversional analysis reveals activation energy () dependencies on conversion rates, critical for modeling radical-initiated reactions .
Q. How do catalysts affect oxidative dimerization efficiency?
Answer:
Catalyst | Additive | DMH Yield | Selectivity |
---|---|---|---|
Bi₂O₃ | None | 13% | >90% |
Bi₂O₃ | NH₄VO₃ | 10% | 85% |
Bi₂O₃ | SnO₂ | 8% | 78% |
Optimal performance with Bi₂O₃ alone suggests minimal steric hindrance and electronic modulation . |
Q. What computational methods model its electronic structure?
Answer: Density Functional Theory (DFT) predicts:
- HOMO-LUMO gaps : Correlate with reactivity in electrophilic additions.
- Rotational barriers : Methyl groups at C2 and C5 influence conformational stability (rotatable bond count = 3) .
Q. How is it utilized in organometallic synthesis?
Answer:
- Cyclic Hydroboration : Forms bis(3,6-dimethyl)borepane, a precursor for boron-containing polymers.
- Trichloroacetonitrile Reaction : Produces 1,3,6-trichloro-3,6-dimethylcycloheptanecarbonitrile, validated by XRD for stereochemical analysis .
Q. Data Contradictions and Resolutions
- Synthesis Routes : Liquid-phase catalytic vs. high-temperature pyrolysis methods yield the same product but differ in scalability and purity. Pyrolysis is faster but requires stringent temperature control .
- Isomerization Catalysts : Calcium amide promotes allylic shifts, but competing pathways (e.g., retro-Diels-Alder) necessitate mechanistic validation via isotopic labeling .
Properties
IUPAC Name |
2,5-dimethylhexa-1,5-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAYAFZWRDYBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060844 | |
Record name | 1,5-Hexadiene, 2,5-dimethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6060844 | |
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Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Dimethyl-1,5-hexadiene | |
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Vapor Pressure |
37.4 [mmHg] | |
Record name | 2,5-Dimethyl-1,5-hexadiene | |
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CAS No. |
627-58-7 | |
Record name | 2,5-Dimethyl-1,5-hexadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-58-7 | |
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Record name | 2,5-Dimethyl-1,5-hexadiene | |
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Record name | Bimethallyl | |
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Record name | 1,5-Hexadiene, 2,5-dimethyl- | |
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Record name | 1,5-Hexadiene, 2,5-dimethyl- | |
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Record name | 2,5-dimethylhexa-1,5-diene | |
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Record name | 2,5-DIMETHYL-1,5-HEXADIENE | |
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Retrosynthesis Analysis
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